molecular formula C21H23N5O4 B2423184 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide CAS No. 921854-06-0

1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide

Cat. No.: B2423184
CAS No.: 921854-06-0
M. Wt: 409.446
InChI Key: QDNQOSIMSVBCDC-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

This compound was synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the compound was established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure was also confirmed by experimental (XRD) and theoretical values (DFT and HF) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is a part of a broader category of heterocyclic compounds. These compounds, including derivatives of pyrrolopyrimidine, have been synthesized and evaluated for various pharmacological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds demonstrated significant anti-inflammatory and analgesic activities, with some exhibiting high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Derivative Synthesis

The synthesis of related heterocyclic compounds has been a focus of extensive research. For instance, the synthesis of pyrido[4,3-d]pyrimidines and their derivatives has been documented. These compounds were synthesized using various precursors and methods, indicating the versatility and potential of these heterocyclic compounds in different chemical transformations (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Molecular Interaction Studies

Detailed studies have been conducted on the molecular interaction of related compounds, highlighting their potential in understanding receptor-ligand interactions and drug design. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed using various computational methods, offering insights into the conformational dynamics and receptor binding mechanisms (Shim et al., 2002).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available literature, compounds with a similar pyrimidine nucleus have demonstrated various biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Properties

IUPAC Name

1-[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-3-5-14(6-4-12)26-20(29)17-16(23-21(26)30)15(11-24(17)2)19(28)25-9-7-13(8-10-25)18(22)27/h3-6,11,13H,7-10H2,1-2H3,(H2,22,27)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNQOSIMSVBCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)N4CCC(CC4)C(=O)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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